2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H17F3N4O2 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.13036028 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of oxadiazole and indole . Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer . Indole derivatives also possess various biological activities, such as antiviral, anti-inflammatory, and anticancer . .
Mode of Action
For instance, some oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . They interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . Indole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
For instance, some oxadiazole derivatives have been found to inhibit acetylcholinesterase, which plays a crucial role in the cholinergic system . Indole derivatives have been found to affect various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
For instance, some oxadiazole derivatives have been found to exhibit significant acetylcholinesterase inhibitory activity . Indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer .
Biochemical Analysis
Biochemical Properties
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the indole ring is known for its ability to bind to multiple receptors, which can influence various biological activities . The oxadiazole moiety has been shown to inhibit enzymes such as EGFR and erbB2, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with EGFR and erbB2 receptors can lead to apoptosis and cell cycle arrest in cancer cells . Additionally, the indole ring’s ability to bind to multiple receptors can affect various cellular processes, including inflammation and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The oxadiazole moiety’s inhibition of EGFR and erbB2 receptors is a key mechanism, leading to apoptosis and cell cycle arrest . Additionally, the indole ring’s interactions with various receptors can modulate signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. Studies have shown that the compound’s inhibition of EGFR and erbB2 receptors can lead to dose-dependent effects on cell proliferation and apoptosis . Threshold effects and toxicity at high doses must be carefully considered in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of EGFR and erbB2 receptors can affect downstream signaling pathways and metabolic processes . Additionally, the indole ring’s interactions with various receptors can modulate metabolic pathways involved in inflammation and immune response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments . Its interactions with transporters and binding proteins play a crucial role in its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, its interaction with EGFR and erbB2 receptors can localize it to the cell membrane, where it exerts its effects on cell signaling pathways . Additionally, the indole ring’s interactions with various receptors can influence its localization to specific cellular compartments .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)17-10-13-6-3-4-9-16(13)28(17)12-18(29)25-15-8-5-7-14(11-15)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWMWFALOBVTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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